Ethyl 3-hydroxy-3-methylbutanoate

Beschreibung

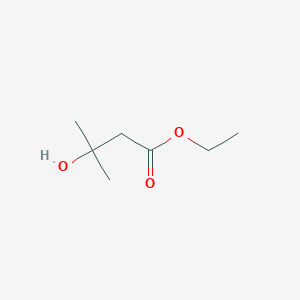

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 3-hydroxy-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-4-10-6(8)5-7(2,3)9/h9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKEDUIGHSRRIKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70171317 | |

| Record name | Ethyl 3-hydroxy-3-methylbutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70171317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18267-36-2 | |

| Record name | Ethyl 3-hydroxy-3-methylbutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18267-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-hydroxy-3-methylbutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018267362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-hydroxy-3-methylbutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70171317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-hydroxy-3-methylbutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.300 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl 3-Hydroxy-3-methylbutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-hydroxy-3-methylbutanoate, a tertiary hydroxy ester, is a molecule of interest in various scientific domains, from natural product chemistry to synthetic organic chemistry. Its presence in natural sources like bilberry fruit juice suggests potential biological relevance, while its structure makes it a valuable chiral building block in the synthesis of more complex molecules.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, purification, and analysis of this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is a clear, colorless liquid under standard conditions. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| Synonyms | Ethyl 3-hydroxy-3-methylbutyrate, Butanoic acid, 3-hydroxy-3-methyl-, ethyl ester | [1][2] |

| CAS Number | 18267-36-2 | [2] |

| Molecular Formula | C₇H₁₄O₃ | [2] |

| Molecular Weight | 146.18 g/mol | [2] |

| Boiling Point | 215.7 ± 13.0 °C at 760 mmHg | |

| Density | 1.0 ± 0.1 g/cm³ | |

| Refractive Index | 1.405-1.447 | |

| Solubility | Soluble in water, DMSO, triacetin, and vegetable oils. Soluble in ethanol. | |

| LogP (Octanol/Water) | 0.901 | [3] |

Synthesis

The primary method for the synthesis of this compound is the Reformatsky reaction . This reaction involves the treatment of an α-halo ester with a carbonyl compound in the presence of metallic zinc.[4] In the case of this compound, ethyl bromoacetate reacts with acetone, using zinc as the reagent.

Experimental Protocol: Reformatsky Synthesis

Materials:

-

Acetone

-

Ethyl bromoacetate

-

Zinc dust (activated)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Activation of Zinc: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add zinc dust. Activate the zinc by adding a small crystal of iodine and gently warming the flask until the iodine color disappears. Alternatively, wash the zinc dust with dilute hydrochloric acid, followed by water, ethanol, and then ether, and dry under vacuum.

-

Reaction Setup: To the flask containing activated zinc, add anhydrous diethyl ether or THF.

-

Initiation: Add a small portion of a solution of ethyl bromoacetate and acetone in anhydrous ether/THF to the zinc suspension. The reaction is typically initiated by gentle warming. An exothermic reaction should be observed.

-

Addition: Once the reaction has started, add the remaining solution of ethyl bromoacetate and acetone dropwise from a dropping funnel at a rate that maintains a gentle reflux.

-

Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 30-60 minutes to ensure complete reaction.

-

Work-up: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath. Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two to three times with diethyl ether.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

Caption: Workflow for the Reformatsky synthesis of this compound.

Purification

The crude product obtained from the synthesis can be purified by either fractional distillation under reduced pressure or by column chromatography.

Experimental Protocol: Fractional Distillation

-

Set up a fractional distillation apparatus with a Vigreux column.

-

Place the crude this compound in the distillation flask.

-

Apply a vacuum and gently heat the flask.

-

Collect the fraction that distills at the appropriate boiling point and pressure. For a related compound, (S)-(+)-ethyl 3-hydroxybutanoate, a boiling point of 71–73°C at 12 mmHg has been reported.[5]

Experimental Protocol: Column Chromatography

-

Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., a mixture of hexane and ethyl acetate).

-

Column Packing: Pack a chromatography column with the silica gel slurry.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

-

Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane). For a similar compound, ethyl (R)-(-)-3-hydroxybutanoate, a fraction of ethyl acetate:n-hexane (1:5) was used.[6]

-

Fraction Collection: Collect the fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Characterization

The identity and purity of this compound can be confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For a related compound, ethyl 3-hydroxybutanoate, the following characteristic peaks are observed in CDCl₃: a multiplet for the CH-OH proton, a multiplet for the CH₂ group adjacent to the carbonyl, a doublet for the methyl group adjacent to the hydroxyl-bearing carbon, and a triplet and quartet for the ethyl ester group.[7]

-

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments. For ethyl 3-hydroxybutanoate in CDCl₃, characteristic peaks for the carbonyl carbon, the carbon bearing the hydroxyl group, the methylene carbon adjacent to the carbonyl, the methyl carbon adjacent to the hydroxyl-bearing carbon, and the carbons of the ethyl ester group are expected.[7]

Typical Experimental Conditions for NMR:

-

Spectrometer: 300 MHz or higher

-

Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

-

Internal Standard: Tetramethylsilane (TMS)

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. Key expected absorption bands for this compound include:

-

A broad O-H stretch from the hydroxyl group (around 3600-3300 cm⁻¹).[8]

-

A strong C=O stretch from the ester carbonyl group (around 1750-1730 cm⁻¹).[8]

-

C-O stretches from the ester and alcohol functionalities (in the fingerprint region, ~1300-1000 cm⁻¹).

-

C-H stretches from the alkyl groups (around 3000-2850 cm⁻¹).

Typical Experimental Conditions for IR:

-

Technique: Neat (for liquid samples) between salt plates (e.g., NaCl or KBr) or as a thin film.

-

Instrument: Fourier-Transform Infrared (FTIR) spectrometer.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds. The gas chromatogram will show the retention time of the compound, which is characteristic under specific conditions. The mass spectrum will show the molecular ion peak and a fragmentation pattern that can be used to confirm the structure.

Typical Experimental Conditions for GC-MS:

-

GC Column: A non-polar or polar capillary column (e.g., DB-5MS or DB-Wax).[9]

-

Carrier Gas: Helium or Hydrogen.

-

Injection Mode: Split or splitless.

-

Temperature Program: A programmed temperature ramp to ensure good separation.

-

MS Ionization: Electron Ionization (EI) at 70 eV.

Caption: General analytical workflow for the characterization of this compound.

Biological and Pharmacological Relevance

The biological activity of this compound is not extensively studied. However, its presence in natural products like bilberry suggests it may have biological roles.[10]

-

Natural Occurrence: Found in bilberry fruit juice.[1]

-

Use in Pharmacokinetic Studies: The deuterated form, this compound-d6, is used as a tracer in pharmacokinetic studies to understand the metabolic profiles of drugs.[11] Deuteration can potentially alter the pharmacokinetic properties of a molecule.

-

Related Compounds: The structurally similar compound, ethyl 3-hydroxybutanoate, has been investigated for its potential therapeutic effects. It has been shown to increase 3-hydroxybutyrate (a ketone body) levels in serum and muscle, and has been studied for its potential to alleviate skeletal muscle wasting in cancer cachexia.[12][13] These studies suggest that esters of hydroxybutyric acids could serve as delivery vehicles for ketone bodies, which have various metabolic and signaling functions.

Given the limited direct research on this compound, its potential applications in drug development are speculative but could be inferred from its structural similarity to other biologically active molecules. Further research is warranted to explore its pharmacological profile.

Conclusion

This compound is a valuable chemical compound with well-defined physical and chemical properties. Its synthesis via the Reformatsky reaction is a classic and reliable method. This guide has provided detailed, albeit generalized, experimental protocols for its synthesis, purification, and analysis, which can be adapted by researchers for their specific needs. While its biological and pharmacological activities are currently underexplored, its natural occurrence and the known effects of related compounds suggest that it may be a molecule of interest for future investigations in the fields of medicinal chemistry and drug development.

References

- 1. ethyl 3-hydroxy-3-methyl butyrate, 18267-36-2 [thegoodscentscompany.com]

- 2. This compound [webbook.nist.gov]

- 3. Ethyl 3-hydroxy-3-methylbutyrate | SIELC Technologies [sielc.com]

- 4. Reformatsky Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. prepchem.com [prepchem.com]

- 7. rsc.org [rsc.org]

- 8. Solved Analyze this Infrared spectrum of | Chegg.com [chegg.com]

- 9. This compound [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound | CAS#:30385-86-5 | Chemsrc [chemsrc.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Exploring the Therapeutic Potential of Ethyl 3-Hydroxybutyrate in Alleviating Skeletal Muscle Wasting in Cancer Cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 3-hydroxy-3-methylbutanoate (CAS: 18267-36-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-hydroxy-3-methylbutanoate is a β-hydroxy ester with the chemical formula C₇H₁₄O₃. This document provides a comprehensive technical overview of its chemical and physical properties, synthesis, analytical methods, and safety information, tailored for professionals in research and drug development. While its direct biological activity is not extensively documented, its deuterated form is utilized in pharmacokinetic studies as a tracer, highlighting its relevance in the pharmaceutical sciences.

Chemical and Physical Properties

This section summarizes the key physicochemical properties of this compound. The data has been compiled from various chemical databases and literature sources.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₄O₃ | --INVALID-LINK-- |

| Molecular Weight | 146.18 g/mol | --INVALID-LINK-- |

| CAS Number | 18267-36-2 | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| Synonyms | Ethyl 3-hydroxy-3-methylbutyrate, 3-Hydroxy-3-methylbutanoic acid ethyl ester | --INVALID-LINK-- |

| Appearance | Colorless to light yellow liquid | --INVALID-LINK-- |

| Boiling Point | 170 °C / 338 °F | --INVALID-LINK-- |

| Flash Point | 64 °C / 147.2 °F | --INVALID-LINK-- |

| Purity (typical) | ≥98% | --INVALID-LINK-- |

| Storage Temperature | Room temperature, sealed in dry conditions | --INVALID-LINK-- |

Spectroscopic Data

| Spectroscopy | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), a singlet for the two protons on the carbon adjacent to the carbonyl group, and singlets for the two methyl groups attached to the carbon with the hydroxyl group, as well as a singlet for the hydroxyl proton. |

| ¹³C NMR | Resonances for the carbonyl carbon, the carbon bearing the hydroxyl group, the methylene carbon of the ethyl group, the methyl carbons, and the methylene carbon alpha to the carbonyl. |

| IR Spectroscopy | A broad absorption band in the region of 3600-3300 cm⁻¹ (O-H stretch), a strong absorption around 1730 cm⁻¹ (C=O stretch of the ester), and absorptions in the C-H stretching region (3000-2850 cm⁻¹). |

| Mass Spectrometry | The mass spectrum is available in the NIST database.[1] |

Experimental Protocols

Synthesis via the Reformatsky Reaction

This compound can be synthesized via the Reformatsky reaction, which involves the reaction of an α-haloester with a ketone in the presence of zinc metal.[2]

Materials:

-

Ethyl bromoacetate

-

Acetone

-

Activated Zinc dust

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for organic synthesis under inert atmosphere

Procedure:

-

A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with activated zinc dust.

-

The apparatus is flame-dried and allowed to cool under a stream of nitrogen.

-

Anhydrous diethyl ether or THF is added to the flask.

-

A mixture of ethyl bromoacetate and acetone is added dropwise from the dropping funnel to the stirred suspension of zinc in the solvent.

-

The reaction is initiated, which may require gentle heating. Once started, the reaction is usually exothermic and the rate of addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, the reaction mixture is refluxed for an additional 30-60 minutes to ensure complete reaction.

-

The reaction mixture is cooled to room temperature and then quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation.

Analytical Procedures

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable method for the analysis of this compound. A non-polar column can be used for separation. The NIST Chemistry WebBook provides information on its gas chromatography retention indices.

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be employed for the analysis of this compound. A C18 column with a mobile phase consisting of acetonitrile and water with a small amount of acid (e.g., formic acid for MS compatibility) would be appropriate.[3]

Biological Activity and Applications

Currently, there is limited information on the specific biological activity or signaling pathway involvement of this compound. However, its deuterated analog, this compound-d6, is used as a labeled compound in research, particularly in pharmacokinetic studies to trace the metabolic fate of related drugs.[4] This suggests its utility as a stable, non-radioactive tracer in drug development and metabolic research.

One computational prediction suggests potential interaction with Dipeptidyl peptidase IX and Nuclear factor NF-kappa-B p105 subunit, though this requires experimental validation.

Safety and Handling

This compound is considered a combustible liquid and may cause skin and eye irritation, as well as respiratory irritation.[5]

Hazard Statements (H-phrases):

-

H227: Combustible liquid

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Precautionary Statements (P-phrases):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable building block in organic synthesis and a useful tool in metabolic research, particularly in its isotopically labeled form. This guide provides essential technical information for its synthesis, analysis, and safe handling. While its direct biological role is an area for future investigation, its utility in the broader context of drug development is evident. Researchers and scientists are encouraged to consult the cited resources for further details.

References

An In-depth Technical Guide to Ethyl 3-hydroxy-3-methylbutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 3-hydroxy-3-methylbutanoate, a valuable building block in organic synthesis and a subject of interest in metabolic studies. This document details its physicochemical properties, outlines a key synthetic protocol, and explores its relevance in the field of drug development.

Physicochemical and Predicted ADMET Properties

This compound is a tertiary hydroxy ester. Its key quantitative properties are summarized in the table below for easy reference. These properties are crucial for its application in both chemical synthesis and biological studies.

| Property | Value | Reference(s) |

| Molecular Weight | 146.184 g/mol | [1] |

| Molecular Formula | C₇H₁₄O₃ | [1] |

| CAS Number | 18267-36-2 | [1] |

| Density | 1.0 ± 0.1 g/cm³ | |

| Boiling Point | 215.7 ± 13.0 °C at 760 mmHg | |

| Flash Point | 83.8 ± 12.6 °C | |

| XlogP | 0.40 | [2] |

| Topological Polar Surface Area (TPSA) | 46.5 Ų | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Human Intestinal Absorption | + (98.60% Probability) | [2] |

| Blood Brain Barrier | + (82.50% Probability) | [2] |

| Human Oral Bioavailability | + (60.00% Probability) | [2] |

Synonyms: Butanoic acid, 3-hydroxy-3-methyl-, ethyl ester; Ethyl 3-methyl 3-hydroxy-butanoate; ethyl 3-hydroxy-3-methylbutyrate.[1][3]

Synthesis via the Reformatsky Reaction

The primary method for synthesizing this compound is the Reformatsky reaction. This organometallic reaction involves the formation of a zinc enolate from an α-haloester, which then reacts with a ketone or aldehyde.[4][5] For the synthesis of the target molecule, ethyl bromoacetate reacts with acetone in the presence of zinc metal.

Experimental Protocol: Reformatsky Reaction

This protocol is a representative procedure for the synthesis of β-hydroxy esters via the Reformatsky reaction.

Materials:

-

Zinc dust or powder

-

Iodine (for activation)

-

Dry solvent (e.g., Toluene, THF, or Diethyl ether)

-

Acetone

-

Ethyl bromoacetate

-

Sulfuric acid or Hydrochloric acid (for workup)

-

Saturated ammonium chloride solution

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Activation of Zinc: In a three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, add zinc powder. The zinc is activated by adding a crystal of iodine and gently warming the flask until the violet color of the iodine disappears. This process removes the deactivating layer of zinc oxide.[4]

-

Reaction Setup: Allow the flask to cool and add the dry solvent (e.g., Toluene).

-

Initiation: A mixture of acetone and ethyl bromoacetate is prepared in the dropping funnel. A small portion of this mixture is added to the activated zinc suspension. The reaction is typically initiated by gentle warming.

-

Addition of Reactants: Once the reaction begins (indicated by a color change or gentle reflux), the remaining acetone-ethyl bromoacetate mixture is added dropwise at a rate that maintains a controlled reaction.

-

Reaction Completion: After the addition is complete, the reaction mixture is typically refluxed for an additional 30-60 minutes to ensure complete conversion.

-

Workup: The reaction mixture is cooled in an ice bath. A dilute acid (e.g., 10% H₂SO₄) is added slowly to hydrolyze the zinc complex and dissolve any unreacted zinc.

-

Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted two to three times with a suitable solvent (e.g., diethyl ether).

-

Washing and Drying: The combined organic extracts are washed with water, a saturated sodium bicarbonate solution, and finally with brine. The organic layer is then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product, this compound, is then purified by fractional distillation under vacuum.

Applications in Drug Development and Biological Systems

While this compound is not a therapeutic agent itself, it and its derivatives play a role in drug development and are found in natural systems.

-

Pharmacokinetic Tracers: A deuterated version, this compound-d6, is utilized as a stable isotope-labeled internal standard. Such tracers are essential for quantitative analysis in drug development, allowing for precise tracking of the metabolic and pharmacokinetic profiles of drug candidates.[6] The substitution with deuterium can sometimes alter these profiles, a phenomenon of increasing interest in medicinal chemistry.[6]

-

Natural Occurrence: This compound has been identified as a naturally occurring substance in plants such as bilberry (Vaccinium myrtillus) and sea buckthorn (Hippophae rhamnoides).[3][7]

-

Predicted Biological Targets: Computational models predict that this compound may interact with biological targets such as Dipeptidyl peptidase IX and the Nuclear factor NF-kappa-B p105 subunit. However, these interactions have not been experimentally proven, and its specific role in any signaling pathway remains unelucidated.

Visualized Workflows and Pathways

The following diagrams illustrate the key chemical and logical processes described in this guide.

Caption: Workflow for the Synthesis of this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. plantaedb.com [plantaedb.com]

- 3. ethyl 3-hydroxy-3-methyl butyrate, 18267-36-2 [thegoodscentscompany.com]

- 4. Reformatsky Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. Reformatsky Reaction [organic-chemistry.org]

- 6. This compound | CAS#:30385-86-5 | Chemsrc [chemsrc.com]

- 7. Ethyl 3-hydroxy-3-methylbutyrate | C7H14O3 | CID 87537 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 3-hydroxy-3-methylbutanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of Ethyl 3-hydroxy-3-methylbutanoate. The information is intended for use in research, synthesis, and drug development applications.

Chemical Identity and Physicochemical Properties

This compound, also known as the Reformatsky product from acetone and ethyl bromoacetate, is a β-hydroxy ester. It possesses a tertiary alcohol and an ester functional group, making it a valuable chiral building block in organic synthesis.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | Ethyl 3-methyl-3-hydroxy-butanoate, Reformatsky Ester | [2] |

| CAS Number | 18267-36-2 | [1][2] |

| Molecular Formula | C₇H₁₄O₃ | [3] |

| Molecular Weight | 146.18 g/mol | |

| Physical Form | Liquid | [1] |

| Boiling Point | 215.7 ± 13.0 °C at 760 mmHg | [4] |

| Density | 1.0 ± 0.1 g/cm³ | [4] |

| Refractive Index | 1.434 | [4] |

| InChI Key | HKEDUIGHSRRIKD-UHFFFAOYSA-N | [2] |

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. The following tables provide expected spectroscopic characteristics based on its chemical structure and data from closely related analogs, such as ethyl 3-hydroxybutanoate.[5][6][7]

Table 2: Predicted ¹H and ¹³C NMR Spectral Data (Solvent: CDCl₃)

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.15 | Quartet (q) | 2H | -O-CH₂ -CH₃ | |

| ~3.50 | Singlet (s) | 1H | -OH | |

| ~2.50 | Singlet (s) | 2H | -CH₂ -C(OH)- | |

| ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ | |

| ~1.20 | Singlet (s) | 6H | -C(OH)-(CH₃ )₂ | |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||

| ~173 | C =O (Ester) | |||

| ~69 | C -OH (Quaternary) | |||

| ~61 | -O-CH₂ -CH₃ | |||

| ~45 | -CH₂ -C(OH)- | |||

| ~29 | -C(OH)-(CH₃ )₂ | |||

| ~14 | -O-CH₂-CH₃ |

Table 3: Predicted Infrared (IR) and Mass Spectrometry (MS) Data

| Spectroscopy | Feature | Value | Assignment |

| IR | Broad Peak | 3500-3300 cm⁻¹ | O-H stretch (alcohol) |

| Strong, Sharp Peak | ~1730 cm⁻¹ | C=O stretch (ester) | |

| Peaks | 1250-1000 cm⁻¹ | C-O stretch | |

| MS (EI) | Molecular Ion (M⁺) | m/z 146 | C₇H₁₄O₃⁺ |

| Major Fragments | m/z 131 | [M - CH₃]⁺ | |

| m/z 101 | [M - OCH₂CH₃]⁺ | ||

| m/z 59 | [C(OH)(CH₃)₂]⁺ |

Synthesis: The Reformatsky Reaction

This compound is classically synthesized via the Reformatsky reaction.[8] This organozinc-based reaction forms a carbon-carbon bond between a ketone (acetone) and an α-halo ester (ethyl bromoacetate).

Experimental Protocol: Synthesis of this compound

Materials:

-

Zinc dust, activated (e.g., with I₂ or HCl wash)

-

Ethyl bromoacetate

-

Acetone, anhydrous

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Iodine crystal (for initiation)

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Zinc Activation: Place activated zinc dust (1.2 equivalents) in the flask. Add a single crystal of iodine to aid in initiating the reaction.

-

Reagent Addition: Add anhydrous solvent (e.g., THF) to the flask. In the dropping funnel, prepare a solution of ethyl bromoacetate (1.0 equivalent) and anhydrous acetone (1.1 equivalents) in the same anhydrous solvent.

-

Initiation: Add a small portion of the ester/ketone solution to the zinc suspension and warm gently. The initiation is indicated by the disappearance of the iodine color and gentle refluxing.

-

Reaction: Once initiated, add the remainder of the solution from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at reflux for an additional 30-60 minutes to ensure complete reaction.

-

Workup: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.

Applications in Research and Drug Development

β-hydroxy esters are a fundamentally important class of molecules in medicinal chemistry and drug development. Their bifunctional nature (containing both a hydroxyl and an ester group) allows for diverse chemical transformations.

-

Chiral Building Blocks: The hydroxyl group at the β-position creates a chiral center (unless R₁=R₂ as in the title compound). Enantiomerically pure β-hydroxy esters are highly sought-after starting materials for the asymmetric synthesis of complex drug molecules.[9] They are key intermediates in the synthesis of pharmaceuticals such as certain statins and antidepressants. For instance, derivatives of β-hydroxy esters are precursors to selective serotonin reuptake inhibitors like fluoxetine.[9]

-

Precursors to β-Lactams: The β-hydroxy ester moiety is a direct precursor to the β-lactam ring, the core structure of widely used antibiotics, including penicillins and cephalosporins.

-

Pharmacokinetic Studies: Isotopically labeled versions, such as deuterium-labeled this compound, are used as tracers in drug development to study the pharmacokinetic and metabolic profiles of drug candidates.

-

Prodrug Development: The ester functionality can be used as a promoiety in prodrug design to improve the bioavailability of a parent drug. In vivo, ubiquitous esterase enzymes can cleave the ester to release the active pharmaceutical ingredient.

References

- 1. This compound | 18267-36-2 [sigmaaldrich.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound | CAS#:30385-86-5 | Chemsrc [chemsrc.com]

- 5. rsc.org [rsc.org]

- 6. ETHYL 3-HYDROXYBUTYRATE(35608-64-1) IR Spectrum [m.chemicalbook.com]

- 7. ETHYL 3-HYDROXYBUTYRATE(35608-64-1) 13C NMR [m.chemicalbook.com]

- 8. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 9. scs.illinois.edu [scs.illinois.edu]

In-Depth Technical Guide to the Spectral Data of Ethyl 3-Hydroxy-3-methylbutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for ethyl 3-hydroxy-3-methylbutanoate (CAS No: 18267-36-2), a key intermediate in various chemical syntheses. This document details the compound's mass spectrometry, infrared, and nuclear magnetic resonance spectral characteristics, offering valuable insights for its identification and characterization in research and development settings.

Chemical Structure and Properties

This compound is a carboxylic ester with the molecular formula C₇H₁₄O₃ and a molecular weight of 146.18 g/mol .[1][2] Its structure features a tertiary alcohol and an ethyl ester functional group.

Caption: Chemical structure of this compound.

Mass Spectrometry Data

The mass spectrum of this compound provides critical information for determining its molecular weight and fragmentation pattern.

| m/z | Relative Intensity (%) | Plausible Fragment Assignment |

| 43 | 100 | [CH₃CO]⁺ |

| 59 | 95 | [C₃H₇O]⁺ |

| 71 | 30 | [C₄H₇O]⁺ |

| 83 | 25 | [M - C₂H₅O - H₂O]⁺ |

| 101 | 15 | [M - C₂H₅O]⁺ |

| 116 | 5 | [M - C₂H₅]⁺ |

| 131 | 10 | [M - CH₃]⁺ |

| 146 | <1 | [M]⁺ (Molecular Ion) |

Data sourced from NIST WebBook.[1][2]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The mass spectrum is typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

-

Instrumentation : Gas Chromatograph (e.g., Agilent) coupled to a Mass Spectrometer (e.g., Quadrupole).

-

Column : A non-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature : 250 °C.

-

Carrier Gas : Helium.

-

Ionization Source : Electron Ionization (EI) at 70 eV.

-

Mass Analyzer : Quadrupole, scanning a mass range of m/z 40-200.

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is utilized to identify the functional groups present in the molecule. The IR spectrum of this compound will exhibit characteristic absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3450 | Strong, Broad | O-H stretch (tertiary alcohol) |

| ~2980, 2940 | Medium-Strong | C-H stretch (alkane) |

| ~1735 | Strong, Sharp | C=O stretch (ester) |

| ~1250, 1150 | Strong | C-O stretch (ester) |

Assignments are based on typical values for the respective functional groups.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation : A thin film of the neat liquid sample is placed between two potassium bromide (KBr) plates.

-

Data Acquisition : The spectrum is recorded in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates is taken prior to the sample measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR (Proton NMR) - Predicted Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.25 | t | 3H | -OCH₂CH ₃ |

| ~1.30 | s | 6H | -C(OH)(CH ₃)₂ |

| ~2.50 | s | 2H | -C(OH)CH ₂CO- |

| ~3.50 | s (broad) | 1H | -OH |

| ~4.15 | q | 2H | -OCH ₂CH₃ |

Predictions are based on standard chemical shift values and data from analogous structures.

¹³C NMR (Carbon NMR) - Predicted Data

| Chemical Shift (δ, ppm) | Assignment |

| ~14 | -OCH₂C H₃ |

| ~29 | -C(OH)(C H₃)₂ |

| ~48 | -C(OH)C H₂CO- |

| ~61 | -OC H₂CH₃ |

| ~69 | -C (OH)(CH₃)₂ |

| ~173 | -C =O |

Predictions are based on standard chemical shift values and data from analogous structures.

Experimental Protocol: NMR Spectroscopy

-

Instrumentation : A Nuclear Magnetic Resonance (NMR) spectrometer (e.g., Bruker, 400 MHz).

-

Sample Preparation : Approximately 10-20 mg of the sample is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Data Acquisition :

-

¹H NMR : The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR : The spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required compared to ¹H NMR.

-

Logical Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the spectral analysis and identification of this compound.

Caption: Workflow for spectral identification.

References

An In-depth Technical Guide to the 1H NMR Spectrum of Ethyl 3-hydroxy-3-methylbutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of ethyl 3-hydroxy-3-methylbutanoate. The information contained herein is intended to support researchers and professionals in the fields of chemistry and drug development in the spectroscopic identification and characterization of this molecule.

Molecular Structure and Proton Environments

This compound possesses a distinct molecular structure with five non-equivalent proton environments, which give rise to a characteristic ¹H NMR spectrum. Understanding these environments is crucial for the correct interpretation of the spectral data.

Below is a diagram illustrating the molecular structure and the different proton groups.

An In-depth Technical Guide to the 13C NMR of Ethyl 3-Hydroxy-3-Methylbutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectrum of ethyl 3-hydroxy-3-methylbutanoate. This document outlines the predicted spectral data, a comprehensive experimental protocol for acquiring such a spectrum, and a visualization of the molecular structure.

Introduction

This compound is a carboxylic acid ester with a tertiary alcohol functional group. Its structure presents a unique carbon framework, making 13C NMR spectroscopy an essential tool for its structural elucidation and characterization. This guide serves as a practical resource for researchers working with this and structurally related compounds.

Predicted 13C NMR Spectral Data

The 13C NMR chemical shifts for this compound have been predicted to provide a reference for experimental analysis. The data is presented in the table below, with assignments corresponding to the carbon atoms in the molecular structure.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (ppm) | Multiplicity |

| C1 | 172.5 | Singlet (s) |

| C2 | 45.2 | Triplet (t) |

| C3 | 68.9 | Singlet (s) |

| C4, C5 | 29.3 | Quartet (q) |

| C6 | 60.7 | Triplet (t) |

| C7 | 14.2 | Quartet (q) |

Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with the carbon atoms numbered for clear correlation with the NMR data.

Caption: Structure of this compound with atom numbering.

Experimental Protocols

The following section details a general methodology for the acquisition of a 13C NMR spectrum of this compound.

4.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 50-100 mg of this compound.[1]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6).[2]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[1] Gentle vortexing or sonication can be used to ensure complete dissolution.

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. It is advisable to filter the solution through a small cotton plug in the pipette to remove any particulate matter.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).[2]

4.2. NMR Spectrometer Setup and Data Acquisition

These parameters are provided as a guideline and may be optimized for the specific instrument used.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended for good signal resolution and sensitivity.

-

Insertion and Locking: Insert the sample into the spectrometer. The instrument's field frequency is then locked onto the deuterium signal of the solvent.

-

Shimming: The magnetic field homogeneity is optimized by shimming to obtain sharp, symmetrical peaks.

-

Tuning and Matching: The probe is tuned to the 13C frequency to maximize signal detection.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is typically used.[2][3]

-

Spectral Width: Set a spectral width that encompasses the expected range of 13C chemical shifts, typically from 0 to 220 ppm.[2]

-

Acquisition Time (AQ): An acquisition time of around 1.0 second is a good starting point.[3]

-

Relaxation Delay (D1): A relaxation delay of 2.0 seconds is generally sufficient for qualitative spectra.[3] For quantitative analysis, a longer delay (5 times the longest T1) is necessary.

-

Number of Scans (NS): The number of scans will depend on the sample concentration. A typical range is 128 to 1024 scans to achieve an adequate signal-to-noise ratio.[3]

-

Temperature: The experiment is usually performed at room temperature (e.g., 298 K).

-

4.3. Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: A baseline correction is applied to obtain a flat baseline.

-

Referencing: The chemical shift axis is referenced to the TMS signal at 0.0 ppm or to the residual solvent peak.

Logical Workflow for 13C NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral analysis.

Caption: Workflow for 13C NMR analysis.

References

In-Depth Technical Guide to the Mass Spectrum of Ethyl 3-Hydroxy-3-Methylbutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrum of ethyl 3-hydroxy-3-methylbutanoate. It includes detailed quantitative data, experimental protocols, and a breakdown of the fragmentation pathways, offering valuable insights for compound identification and structural elucidation in research and development settings.

Compound Information

This compound is an organic compound with the following key identifiers:

| Property | Value |

| Chemical Formula | C₇H₁₄O₃[1][2] |

| Molecular Weight | 146.1843 g/mol [1][2] |

| CAS Registry Number | 18267-36-2[1][2] |

Mass Spectrum Data

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions. While the molecular ion peak (M⁺) at m/z 146 is not observed, the spectrum is dominated by fragments resulting from specific cleavage events. The table below summarizes the major ions, their mass-to-charge ratio (m/z), and their relative intensity.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 43 | 100 | [C₃H₇]⁺ |

| 59 | 95 | [C₃H₇O]⁺ |

| 73 | 30 | [C₃H₅O₂]⁺ |

| 83 | 25 | [C₅H₇O]⁺ |

| 101 | 15 | [C₅H₉O₂]⁺ |

| 113 | 5 | [C₆H₉O₂]⁺ |

| 131 | 10 | [M - CH₃]⁺ |

Note: The relative intensities are approximate and can vary slightly between different instruments and experimental conditions.

Experimental Protocols

The mass spectrum of this compound is typically obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The following is a representative experimental protocol.

3.1. Sample Preparation

A dilute solution of this compound in a volatile organic solvent, such as dichloromethane or ethyl acetate, is prepared at a concentration of approximately 1 mg/mL.

3.2. Gas Chromatography (GC)

The GC separates the analyte from the solvent and any impurities before it enters the mass spectrometer.

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless or split (e.g., 50:1)

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms, is commonly used. The NIST database indicates the use of columns like SPB-5 and DB-5MS.[1][2]

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp: Increase to 250 °C at a rate of 10 °C/min

-

Final hold: 250 °C for 5 minutes

-

3.3. Mass Spectrometry (MS)

The mass spectrometer ionizes the eluted compound and separates the resulting fragments based on their mass-to-charge ratio.

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: m/z 40-200

Fragmentation Pathway

The fragmentation of this compound upon electron ionization can be rationalized through several key pathways, primarily driven by the presence of the hydroxyl and ester functional groups.

Key Fragmentation Mechanisms:

-

Alpha-Cleavage: A primary fragmentation pathway for both alcohols and esters.

-

Cleavage of the C-C bond adjacent to the tertiary alcohol results in the formation of the highly stable oxonium ion at m/z 59 , which corresponds to the base peak after considering its precursor relationship. The loss of a •CH₂COOC₂H₅ radical occurs.

-

Cleavage of the bond between the carbonyl group and the adjacent methylene group leads to the formation of the acylium ion at m/z 73 .

-

-

Loss of a Methyl Radical: The peak at m/z 131 arises from the loss of a methyl group (•CH₃) from the molecular ion.

-

Loss of an Ethoxy Radical: Cleavage of the ester C-O bond results in the loss of an ethoxy radical (•OC₂H₅) to form the ion at m/z 101 .

-

Dehydration: The loss of a water molecule (H₂O) is a common fragmentation for alcohols.

-

The ion at m/z 113 is likely formed by the loss of water from the [M - CH₃]⁺ fragment.

-

The ion at m/z 83 can be formed through the dehydration of the m/z 101 fragment.

-

-

Formation of the Base Peak (m/z 43): The base peak at m/z 43 is likely the tert-butyl cation ([C(CH₃)₃]⁺), formed from the subsequent loss of water from the m/z 59 fragment, or through other rearrangement pathways.

Logical Workflow for Spectral Interpretation

The process of identifying and characterizing this compound from its mass spectrum follows a logical workflow.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physical Properties of Ethyl 3-Hydroxy-3-Methylbutanoate

Abstract

This technical guide provides a comprehensive overview of the key physical and chemical properties of this compound (CAS No: 18267-36-2). This compound is a valuable intermediate in organic synthesis. A thorough understanding of its physical properties is essential for its effective use in research and development, particularly within the pharmaceutical and chemical industries. This document presents quantitative data in structured tables, details the experimental protocols for property determination, and includes a workflow diagram for the logical characterization of the compound.

General Physical and Chemical Properties

This compound is a clear, colorless liquid at room temperature. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄O₃ | [1][2][3][4] |

| Molecular Weight | 146.18 g/mol | [1][2][5] |

| Boiling Point | 215.7 ± 13.0 °C at 760 mmHg | [5] |

| Density | 1.0 ± 0.1 g/cm³ | [5] |

| Refractive Index | 1.434 | [5] |

| Flash Point | 83.8 ± 12.6 °C | [5] |

| Solubility | Soluble in water, DMSO, ethanol, triacetin, and vegetable oils. | [6] |

| CAS Number | 18267-36-2 | [1][2][3][4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

| Spectroscopic Data | Key Features |

| Mass Spectrometry (MS) | The electron ionization mass spectrum of this compound is available in the NIST WebBook.[2] |

| Gas Chromatography (GC) | Retention indices for this compound on non-polar columns are available in the NIST WebBook.[3][7] |

Experimental Protocols

The following sections detail the experimental methodologies for determining the key physical properties of this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[8][9][10]

Apparatus:

-

Thiele tube or oil bath

-

Thermometer (-10 to 250 °C)

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner or hot plate)

-

Stand and clamp

Procedure:

-

Fill the Thiele tube or oil bath with a suitable high-boiling liquid (e.g., paraffin oil).

-

Add a few milliliters of this compound to the small test tube.

-

Place the capillary tube, with its sealed end up, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Immerse the assembly in the Thiele tube or oil bath, making sure the liquid level is above the sample but below the opening of the test tube.[8][11]

-

Gently heat the side arm of the Thiele tube or the oil bath.[8]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed, then turn off the heat.

-

Allow the apparatus to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.[11]

-

Record the atmospheric pressure at the time of the experiment.

Determination of Density

Density is the mass per unit volume of a substance.[12][13][14]

Apparatus:

-

Analytical balance

-

Graduated cylinder or pycnometer

-

Thermometer

Procedure:

-

Measure and record the mass of a clean, dry graduated cylinder or pycnometer using an analytical balance.[12][13]

-

Add a known volume (e.g., 10 mL) of this compound to the graduated cylinder or fill the pycnometer to its calibrated volume.

-

Measure and record the combined mass of the container and the liquid.[12][13]

-

Measure and record the temperature of the liquid.

-

Calculate the mass of the liquid by subtracting the mass of the empty container from the combined mass.

-

Calculate the density by dividing the mass of the liquid by its volume.[13]

Determination of Refractive Index

The refractive index of a liquid is the ratio of the speed of light in a vacuum to the speed of light in the liquid.[15]

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

Procedure:

-

Calibrate the Abbe refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Ensure the prisms of the refractometer are clean and dry.

-

Using a dropper, place a few drops of this compound onto the surface of the lower prism.[16]

-

Close the prisms and allow the liquid to spread into a thin film.

-

Circulate water from the constant temperature bath through the refractometer to maintain a constant temperature (typically 20 °C or 25 °C).

-

Adjust the light source and mirror to illuminate the field of view.

-

Rotate the prism assembly until the boundary between the light and dark fields appears in the crosshairs of the eyepiece.[16]

-

If a colored band is visible, adjust the compensator to achieve a sharp, achromatic boundary.

-

Read the refractive index directly from the instrument's scale.[16]

Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of an organic liquid like this compound.

Caption: A logical workflow for the characterization of an organic liquid.

Safety and Handling

Conclusion

This technical guide has provided a detailed overview of the physical properties of this compound, along with standardized experimental protocols for their determination. The presented data and methodologies are intended to support researchers, scientists, and drug development professionals in the effective handling, application, and characterization of this compound in a laboratory setting.

References

- 1. This compound (CAS 18267-36-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound | CAS#:30385-86-5 | Chemsrc [chemsrc.com]

- 6. Ethyl 3-hydroxy-2-methylbutyrate | C7H14O3 | CID 656467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [webbook.nist.gov]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 13. wjec.co.uk [wjec.co.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. pg.edu.pl [pg.edu.pl]

- 16. davjalandhar.com [davjalandhar.com]

An In-depth Technical Guide on the Physicochemical Properties of Ethyl 3-Hydroxy-3-methylbutanoate

This technical guide provides a comprehensive overview of the boiling point and related physicochemical properties of ethyl 3-hydroxy-3-methylbutanoate. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Unit | Source |

| Boiling Point | 215.7 ± 13.0 | °C at 760 mmHg | [1] |

| Molecular Formula | C₇H₁₄O₃ | [2] | |

| Molecular Weight | 146.18 | g/mol | [2] |

| Density | 1.0 ± 0.1 | g/cm³ | [1] |

| Flash Point | 83.8 ± 12.6 | °C | [1] |

| CAS Number | 18267-36-2 | [2] |

Experimental Protocol: Determination of Boiling Point

The following is a generalized experimental protocol for the determination of the normal boiling point of a liquid organic compound such as this compound via distillation. This method is adapted from standard organic chemistry laboratory procedures.

Objective: To determine the boiling point of this compound at atmospheric pressure.

Materials:

-

This compound sample

-

Distillation flask (round-bottom flask)

-

Condenser (Liebig, Graham, or Allihn)

-

Receiving flask

-

Thermometer (calibrated)

-

Heating mantle or oil bath

-

Boiling chips

-

Clamps and stands

-

Joint clips

Procedure:

-

Apparatus Setup:

-

Assemble the distillation apparatus in a fume hood.

-

Place a few boiling chips in the distillation flask to ensure smooth boiling.

-

Add the this compound sample to the distillation flask, filling it to no more than two-thirds of its volume.

-

Connect the distillation flask to the condenser.

-

Place the thermometer in the neck of the distillation flask, ensuring the top of the thermometer bulb is level with the side arm leading to the condenser.

-

Connect the condenser to the receiving flask.

-

Ensure all joints are securely clamped.

-

Connect the condenser to a cold water source, with water entering at the bottom and exiting at the top.

-

-

Distillation:

-

Begin heating the distillation flask gently using the heating mantle or oil bath.

-

Observe the sample as it begins to boil and the vapor rises.

-

Record the temperature at which the first drop of distillate is collected in the receiving flask.

-

Continue to observe the temperature. The boiling point is the temperature at which the liquid and vapor are in equilibrium, and this should remain constant during the distillation of a pure substance.

-

Record the steady temperature reading on the thermometer. This is the observed boiling point.

-

-

Post-Distillation:

-

Once the distillation is complete or the desired amount of distillate has been collected, turn off the heat source and allow the apparatus to cool down.

-

Disassemble the apparatus once it has reached room temperature.

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

-

Never heat a closed system.

-

Be cautious of hot surfaces.

Synthesis and Purification Workflow

The synthesis of hydroxy esters often involves the reaction of a precursor, followed by purification. Distillation is a key step in the purification process, which also serves to determine the boiling point of the final product.

Caption: Generalized workflow for the synthesis and purification of a hydroxy ester.

References

Technical Guide: Physicochemical Properties of Ethyl 3-Hydroxy-3-Methylbutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the density and other key physicochemical properties of ethyl 3-hydroxy-3-methylbutanoate (CAS No. 18267-36-2). It includes a summary of available data, a comprehensive experimental protocol for density determination, and a conceptual workflow for its synthesis and purification.

Physicochemical Properties

This compound, also known as ethyl β-hydroxyisovalerate, is a carboxylic ester with the molecular formula C₇H₁₄O₃.[1][2][3][4] Its properties are of interest in various research and development applications, including its potential use as a flavoring agent or a synthetic intermediate.

Quantitative Data Summary

The available quantitative data for this compound and closely related compounds are summarized in the table below. It is important to note that the density for the target compound has been reported with a significant margin of uncertainty. For comparative purposes, data for structurally similar esters are also included.

| Property | Value | Compound | Conditions | Source |

| Density | 1.0 ± 0.1 g/cm³ | This compound | Not Specified | Chemsrc [5] |

| Density | 0.953 - 1.053 g/cm³ | Ethyl 3-hydroxy-2-methylbutyrate | 20 °C | PubChem[6] |

| Molecular Weight | 146.18 g/mol | This compound | Not Applicable | Cheméo, PubChem[1][4] |

| Boiling Point | 215.7 ± 13.0 °C | This compound | 760 mmHg | Chemsrc[5] |

| Flash Point | 83.8 ± 12.6 °C | This compound | Not Specified | Chemsrc[5] |

| Refractive Index | 1.434 | This compound | Not Specified | Chemsrc[5] |

| LogP | 0.33 | This compound | Not Specified | Chemsrc[5] |

Experimental Protocol: Density Determination by Pycnometry

The pycnometer method is a precise technique for determining the density of a liquid by comparing its weight to the weight of a reference substance of known density, such as water, occupying the same volume.

Materials and Equipment

-

Pycnometer (Gay-Lussac type, typically 10 or 25 mL)

-

Analytical balance (readability to ±0.0001 g)

-

Temperature-controlled water bath

-

Thermometer

-

This compound sample

-

Distilled or deionized water

-

Acetone or other suitable solvent for cleaning

-

Lint-free wipes

Procedure

-

Cleaning and Drying: Thoroughly clean the pycnometer and its stopper with a suitable solvent (e.g., acetone) and then with distilled water. Dry the pycnometer completely in an oven and allow it to cool to ambient temperature in a desiccator.

-

Mass of the Empty Pycnometer: Accurately weigh the clean, dry, and empty pycnometer with its stopper on the analytical balance. Record this mass as m₀.

-

Calibration with Water: Fill the pycnometer with distilled water that has been equilibrated in the temperature-controlled water bath to a specific temperature (e.g., 20°C or 25°C). Ensure no air bubbles are trapped. Insert the stopper, allowing excess water to exit through the capillary. Carefully dry the outside of the pycnometer with a lint-free wipe.

-

Mass of Pycnometer with Water: Weigh the pycnometer filled with water and record the mass as m₁.

-

Temperature of Water: Measure the temperature of the water in the water bath and record it.

-

Cleaning and Drying for Sample Measurement: Empty the pycnometer, rinse it with the this compound sample, and then fill it with the sample, ensuring it is at the same temperature as the water was.

-

Mass of Pycnometer with Sample: Weigh the pycnometer filled with the this compound sample and record the mass as m₂.

Calculation of Density

The density of the this compound sample (ρ_sample) at the measurement temperature is calculated using the following formula:

ρ_sample = [(m₂ - m₀) / (m₁ - m₀)] * ρ_water

where:

-

m₀ is the mass of the empty pycnometer.

-

m₁ is the mass of the pycnometer filled with water.

-

m₂ is the mass of the pycnometer filled with the sample.

-

ρ_water is the density of water at the measured temperature (obtainable from standard reference tables).

Synthesis and Purification Workflow

As a specific signaling pathway for this compound is not established in scientific literature, a more relevant visualization for the target audience is its synthesis and purification process. A common method for synthesizing β-hydroxy esters is the Reformatsky reaction.[7][8][9][10]

Conceptual Synthesis Workflow: Reformatsky Reaction

The following diagram illustrates the key steps in the synthesis of this compound via the Reformatsky reaction, which involves the reaction of an α-halo ester with a ketone in the presence of zinc.

Caption: Synthesis of this compound.

General Purification Workflow for an Ester

Following synthesis, the crude product requires purification to remove unreacted starting materials, by-products, and residual solvents. The following diagram outlines a general purification workflow for an ester like this compound.

Caption: Purification of this compound.

References

- 1. This compound (CAS 18267-36-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. Ethyl 3-hydroxy-3-methylbutyrate | C7H14O3 | CID 87537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:30385-86-5 | Chemsrc [chemsrc.com]

- 6. Ethyl 3-hydroxy-2-methylbutyrate | C7H14O3 | CID 656467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 8. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 9. Reformatsky Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 10. lscollege.ac.in [lscollege.ac.in]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-Hydroxy-3-methylbutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-hydroxy-3-methylbutanoate is a chiral specialty chemical with growing importance in various scientific fields, including pharmaceutical development and fine chemical synthesis. Its structure, featuring a tertiary alcohol and an ester functional group, imparts specific physicochemical properties that are critical for its application and handling. Notably, its deuterated form serves as a tracer in drug development studies, highlighting its relevance in the pharmaceutical industry. This technical guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols for its synthesis and solubility determination, and a workflow for its production and purification.

Data Presentation: Solubility Profile

Precise quantitative solubility data for this compound is not extensively documented in publicly available literature. However, by examining structurally similar compounds, a representative solubility profile can be inferred. The following table summarizes the solubility of analogous hydroxy esters in various solvents. It is crucial to note that these values are for comparison and the actual solubility of this compound may vary.

| Solvent | Compound | Solubility | Temperature (°C) |

| Water | Ethyl 3-hydroxybutanoate | ≥ 100 mg/mL[1] | 23[1] |

| Water | Ethyl 3-hydroxy-2-methylbutyrate | Soluble[2] | Not Specified |

| Water | Ethyl 3-methylbutanoate | Limited[3] | Room Temperature |

| DMSO | Ethyl 3-hydroxy-2-methylbutyrate | Soluble[2] | Not Specified |

| Ethanol | Ethyl 3-hydroxy-2-methylbutyrate | Soluble[2] | Not Specified |

| Acetone | Ethyl 3-methylbutanoate | Highly Soluble[3] | Not Specified |

| Diethyl Ether | Ethyl 3-methylbutanoate | Highly Soluble[3] | Not Specified |

| Triacetin | Ethyl 3-hydroxy-2-methylbutyrate | Soluble[2] | Not Specified |

| Vegetable Oils | Ethyl 3-hydroxy-2-methylbutyrate | Soluble[2] | Not Specified |

Experimental Protocols

I. Synthesis of this compound via the Reformatsky Reaction

The Reformatsky reaction is a well-established method for the synthesis of β-hydroxy esters.[4][5][6] This protocol details the synthesis of this compound from ethyl bromoacetate and acetone.

Materials:

-

Zinc dust

-

Iodine (for activation)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Ethyl bromoacetate

-

Acetone

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Heating mantle and magnetic stirrer

Procedure:

-

Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a condenser, a dropping funnel, and a magnetic stirrer, place zinc dust. Add a crystal of iodine and gently warm the flask until the iodine vapor is visible, indicating the activation of the zinc surface. Allow the flask to cool to room temperature.

-

Reaction Setup: Add anhydrous diethyl ether or THF to the flask.

-

Initiation: A small portion of a mixture of ethyl bromoacetate and acetone is added to the zinc suspension. The reaction is initiated by gentle warming. The disappearance of the iodine color and the onset of a gentle reflux indicate the start of the reaction.

-

Addition of Reactants: The remaining mixture of ethyl bromoacetate and acetone is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

Reaction Completion: After the addition is complete, the reaction mixture is refluxed for an additional 30-60 minutes to ensure complete conversion.

-

Work-up: The reaction mixture is cooled in an ice bath, and then a saturated aqueous solution of ammonium chloride is added slowly to quench the reaction and dissolve the zinc salts.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with two portions of diethyl ether.

-

Drying and Solvent Removal: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

II. Determination of Solubility by the Gravimetric Method

This protocol describes a general method for determining the solubility of a liquid solute, such as this compound, in a given solvent.[7][8][9]

Materials:

-

This compound

-

Selected solvent (e.g., water, ethanol)

-

Vials with screw caps

-

Analytical balance

-

Thermostatic shaker or water bath

-

Centrifuge

-

Micropipettes

-

Evaporating dish

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

Phase Separation: After equilibration, centrifuge the vial at a high speed to separate the undissolved solute from the saturated solution.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a micropipette, ensuring that no undissolved solute is transferred.

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer the collected aliquot of the saturated solution to the evaporating dish and reweigh it to determine the mass of the solution.

-

Carefully evaporate the solvent from the solution in a fume hood or a vacuum oven at a suitable temperature.

-

Once the solvent is completely evaporated, cool the evaporating dish in a desiccator and weigh it again to determine the mass of the dissolved solute.

-

-

Calculation of Solubility: The solubility can be calculated in various units, such as g/100 mL or g/100 g of solvent, based on the mass of the solute and the volume or mass of the solvent in the aliquot taken.

Mandatory Visualization

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

References

- 1. Ethyl 3-Hydroxybutyrate | C6H12O3 | CID 62572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 3-hydroxy-2-methylbutyrate | C7H14O3 | CID 656467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Reformatsky Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. Chemicals [chemicals.thermofisher.cn]

- 6. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmacyjournal.info [pharmacyjournal.info]

- 9. scribd.com [scribd.com]

An In-Depth Technical Guide to the Safety and Handling of Ethyl 3-hydroxy-3-methylbutanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for Ethyl 3-hydroxy-3-methylbutanoate (CAS No. 18267-36-2). The information is intended to support researchers, scientists, and professionals in the field of drug development in the safe management of this chemical in a laboratory setting.

Chemical and Physical Properties

This compound is a combustible liquid that is harmful if swallowed and can cause skin and eye irritation.[1] Proper understanding of its physical and chemical properties is the first step in ensuring its safe handling.

| Property | Value | Source |

| Molecular Formula | C7H14O3 | [1] |

| Molecular Weight | 146.18 g/mol | [1] |

| CAS Number | 18267-36-2 | [1] |

| Appearance | Liquid | No specific color information available |

| Boiling Point | 215.7 °C at 760 mmHg (estimated) | [2] |

| Flash Point | 83.8 °C (estimated) | [3] |

| Density | 1.007 g/cm³ | [3] |

| Water Solubility | 5.705e+004 mg/L at 25 °C (estimated) | [2] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The following table summarizes its hazard statements.

| GHS Classification | Hazard Statement |

| Flammable liquids (Category 4) | H227: Combustible liquid[1] |

| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed[1] |

| Skin irritation (Category 2) | H315: Causes skin irritation[1] |

| Serious eye irritation (Category 2A) | H319: Causes serious eye irritation[1] |

| Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation[1] |

Signal Word: Warning[1]

Pictograms:

Toxicological Data

Experimental Protocols

Synthesis of this compound